molecular formula C8H20BrN B080638 Dibutylammonium bromide CAS No. 10435-44-6

Dibutylammonium bromide

Cat. No.: B080638
CAS No.: 10435-44-6
M. Wt: 210.16 g/mol
InChI Key: YCGYSDWVARRPFG-UHFFFAOYSA-N
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Description

Dibutylammonium bromide is an organic salt with the chemical formula (C₄H₉)₂NH₂Br. It is a member of the ammonium bromide family and is commonly used in various chemical processes and research applications. This compound is known for its role in the preparation of perovskite devices and other advanced materials.

Scientific Research Applications

Dibutylammonium bromide has a wide range of applications in scientific research:

Future Directions

Dibutylammonium bromide has potential applications in the field of perovskite-based LEDs and solar cells . Its impact on the chemical and electronic structure of double-cation perovskite thin films has been studied, indicating potential future directions for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylammonium bromide can be synthesized through the reaction of dibutylamine with hydrobromic acid. The reaction typically involves the following steps:

    Reaction: Dibutylamine is reacted with hydrobromic acid in an aqueous solution.

    Crystallization: The resulting solution is then evaporated to obtain this compound crystals.

    Purification: The crystals are purified through recrystallization to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of dibutylamine and hydrobromic acid are reacted in a controlled environment.

    Continuous Crystallization: The solution is continuously evaporated and crystallized to ensure a steady supply of the compound.

    Automated Purification: Advanced purification techniques, such as automated recrystallization, are employed to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Dibutylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Acid-Base Reactions: As an ammonium salt, it can act as a proton donor in acid-base reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include dibutylamine derivatives with different functional groups.

    Acid-Base Products: The reaction with bases results in the formation of dibutylamine and the corresponding salt of the base.

Mechanism of Action

The mechanism by which dibutylammonium bromide exerts its effects is primarily through its role as a source of bromide ions and dibutylammonium ions. These ions participate in various chemical reactions, facilitating the formation of new compounds and materials. The molecular targets and pathways involved include:

    Bromide Ions: Act as nucleophiles in substitution reactions.

    Dibutylammonium Ions: Participate in acid-base reactions and can form hydrogen bonds with other molecules.

Comparison with Similar Compounds

Uniqueness: Dibutylammonium bromide is unique due to its specific combination of dibutylammonium and bromide ions, which confer distinct chemical properties and reactivity. Its high purity and consistent performance make it particularly valuable in the production of advanced materials such as perovskite solar cells.

Properties

{ "Design of the Synthesis Pathway": "Dibutylammonium bromide can be synthesized by the reaction of dibutylamine with hydrobromic acid.", "Starting Materials": [ "Dibutylamine", "Hydrobromic acid" ], "Reaction": [ "Add hydrobromic acid to dibutylamine slowly with constant stirring.", "Heat the mixture at a temperature of 50-60°C for 2-3 hours.", "Cool the mixture to room temperature.", "Add diethyl ether to the mixture and shake well.", "Separate the organic layer and wash it with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Evaporate the diethyl ether under reduced pressure to obtain dibutylammonium bromide as a white solid." ] }

CAS No.

10435-44-6

Molecular Formula

C8H20BrN

Molecular Weight

210.16 g/mol

IUPAC Name

N-butylbutan-1-amine;hydrobromide

InChI

InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H

InChI Key

YCGYSDWVARRPFG-UHFFFAOYSA-N

SMILES

CCCC[NH2+]CCCC.[Br-]

Canonical SMILES

CCCCNCCCC.Br

Synonyms

dibutylammonium bromide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A series of di-n-butyl ammonium salts were prepared utilizing an absolute ethanol solution of di-N-butylamine. In preparing di-n-butylammonium bromide, hydrogen bromide gas was introduced into a solution of 585 grams of di-n-butylamine in absolute ethanol until the solution was saturated. The reaction vessel was in an ice bath during the addition. The solution was then treated with ether followed by further cooling to induce crystallization. The product was isolated by filtration, washed thoroughly with ether, and dried for about 12 hours in a vacuum oven (80° C. at about 15 torr). There was obtained an 83.7% yield of di-n-butylammonium bromide, MP 295°-296.5° C.
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di-n-butylammonium bromide
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di-n-butyl ammonium
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di-n-butylammonium bromide
Yield
83.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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